molecular formula C16H11N B103616 4-Aminopyrene CAS No. 17075-03-5

4-Aminopyrene

Cat. No.: B103616
CAS No.: 17075-03-5
M. Wt: 217.26 g/mol
InChI Key: AYBSKADMMKVOIV-UHFFFAOYSA-N
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Description

4-Aminopyrene is an organic compound with the chemical formula C16H11N. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, where an amino group is attached to the fourth position of the pyrene ring. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

4-Aminopyrene plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to have a propensity for lipid interactions and affinity for selective receptor binding

Cellular Effects

This compound has been observed to have various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to augment neural transmission, which can have significant effects on the functioning of neurons .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can inhibit voltage-gated K+ channels in both excitable cells (like neurons) and non-excitable cells (such as B-cells and T-lymphocytes) in a dose-dependent manner .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched. It could potentially interact with transporters or binding proteins, and these interactions could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrene typically involves the nitration of pyrene followed by reduction. The nitration process introduces a nitro group at the fourth position of the pyrene ring. This is achieved by treating pyrene with a mixture of concentrated nitric acid and sulfuric acid. The resulting 4-nitropyrene is then reduced to this compound using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The nitration and reduction processes are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens, sulfonic acids, and nitro compounds are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Pyrenequinones.

    Reduction: Dihydro-4-aminopyrene.

    Substitution: Various substituted pyrene derivatives depending on the electrophile used.

Scientific Research Applications

4-Aminopyrene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various analytical techniques.

    Biology: The compound is employed in the study of biological systems due to its ability to intercalate with DNA and RNA, making it useful in fluorescence microscopy and spectroscopy.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique interaction with biological molecules.

    Industry: this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.

Comparison with Similar Compounds

    4-Aminoantipyrine: Known for its analgesic and anti-inflammatory properties.

    4-Aminopyridine: Used as a potassium channel blocker in neurological research.

    4-Aminobenzoic Acid: An intermediate in the synthesis of folic acid.

Comparison: 4-Aminopyrene is unique due to its polycyclic aromatic structure, which imparts distinct photophysical properties not found in simpler aromatic amines like 4-Aminopyridine or 4-Aminobenzoic Acid. Its ability to intercalate with nucleic acids and its use in electronic applications set it apart from other similar compounds.

Properties

IUPAC Name

pyren-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBSKADMMKVOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168936
Record name 4-Pyrenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17075-03-5
Record name 4-Pyrenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17075-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017075035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminopyrene
Source European Chemicals Agency (ECHA)
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Record name 4-AMINOPYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-aminopyrene formed in the body, and what are the implications of this metabolic pathway?

A1: this compound is primarily generated through the nitroreduction of 4-nitropyrene, a process primarily facilitated by enzymes like xanthine oxidase [, ]. This pathway is particularly active in the liver and mammary gland, the latter being a target organ for 4-nitropyrene-induced carcinogenesis []. This suggests that this compound could be a key player in 4-nitropyrene's carcinogenic effects. While not definitively carcinogenic itself, its presence signals the occurrence of potentially damaging metabolic processes.

Q2: Does the position of the nitro group on nitropyrene molecules influence how they are metabolized by the human body?

A2: Yes, research indicates that the position of the nitro group on nitropyrene isomers significantly affects their metabolism by human enzymes []. For instance, while human hepatic microsomes readily metabolize 1-nitropyrene and 4-nitropyrene, primarily via cytochrome P450 3A4, the same enzyme system shows limited activity towards 2-nitropyrene []. Furthermore, this compound is detected as a metabolite of 4-nitropyrene but not 1-nitropyrene or 2-nitropyrene, highlighting the specificity of the nitroreduction pathway based on the nitro group's position []. This difference in metabolism could explain the varying toxicological profiles observed for the different nitropyrene isomers.

Q3: What types of DNA adducts are formed by 4-nitropyrene, and how does the mechanism of formation differ from those formed by its metabolites?

A3: 4-Nitropyrene, when metabolized via nitroreduction, primarily forms DNA adducts through its metabolites, not directly []. Although the specific structures of these adducts are not fully elucidated, they are distinct from those formed by the direct reaction of 4-nitropyrene metabolites, such as N-(deoxyguanosin-8-yl)-4-aminopyrene []. This suggests a more complex interaction between 4-nitropyrene metabolites and DNA than initially thought, potentially involving multiple reactive intermediates. Further research is needed to characterize these adducts fully and understand their role in 4-nitropyrene-induced carcinogenesis.

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